molecular formula C9H5BrN2 B1273693 4-bromo-1H-indole-3-carbonitrile CAS No. 903131-13-5

4-bromo-1H-indole-3-carbonitrile

Cat. No. B1273693
Key on ui cas rn: 903131-13-5
M. Wt: 221.05 g/mol
InChI Key: PMIGAISGWPTELT-UHFFFAOYSA-N
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Patent
US07446118B2

Procedure details

5-Bromo-1H-indole-3-carbonitrile LXII (3.72 g, 66% yield) was prepared from 5-bromo-indole using the procedure described for 4-bromo-1H-indole-3-carbonitrile LVII (see Example 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.BrC1C=CC=C2C=1C(C#N)=[CH:15][NH:16]2>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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